Product packaging for R 2-(Pyrrolidin-3-yloxy)-quinoline(Cat. No.:)

R 2-(Pyrrolidin-3-yloxy)-quinoline

Cat. No.: B12065006
M. Wt: 214.26 g/mol
InChI Key: KVIJZVPGOJPQRR-LLVKDONJSA-N
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Description

Significance of Quinoline (B57606) Scaffolds in Contemporary Medicinal Chemistry Research

The quinoline scaffold, a bicyclic aromatic heterocycle, is a well-established "privileged scaffold" in medicinal chemistry. nih.govnih.govbohrium.com Its rigid structure provides a defined orientation for substituent groups, facilitating targeted interactions with biological macromolecules. Quinoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. nih.govorientjchem.org This versatility has led to the development of numerous quinoline-based drugs and candidates in clinical trials. nih.gov The continued exploration of quinoline derivatives is driven by the desire to discover novel agents with improved therapeutic profiles and to address challenges such as drug resistance. researchgate.net

Prominence of Pyrrolidine (B122466) Scaffolds in Advanced Drug Discovery Initiatives

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is another highly valued scaffold in drug discovery. nih.govresearchgate.netnih.gov Its non-planar, puckered nature allows for the exploration of three-dimensional chemical space, a key factor in achieving high target affinity and selectivity. researchgate.net The stereogenic centers inherent to the pyrrolidine ring are a crucial feature, as different stereoisomers can exhibit distinct biological activities due to differential binding to enantioselective proteins. nih.govresearchgate.net Pyrrolidine-containing compounds are found in numerous natural products and FDA-approved drugs, highlighting their importance in pharmacotherapy. nih.govfrontiersin.org

Rationale for Investigating 2-(Pyrrolidin-3-yloxy)-quinoline Derivatives as Chiral Hybrid Systems

The investigation of 2-(Pyrrolidin-3-yloxy)-quinoline derivatives is rooted in the principle of molecular hybridization, which aims to combine the pharmacophoric features of two or more scaffolds to create a new molecule with enhanced or novel biological properties. In this specific architecture, the quinoline moiety can serve as an anchoring point, interacting with a target protein through mechanisms such as π-π stacking, while the chiral pyrrolidine ring can project substituents into specific binding pockets, thereby influencing potency and selectivity. The ether linkage between the two rings provides a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation for binding. The synthesis of such hybrid molecules allows for the systematic exploration of structure-activity relationships, leading to the identification of compounds with desired therapeutic effects. The combination of these two pharmacologically significant scaffolds in a chiral framework presents a promising strategy for the development of new drug candidates. nih.govrsc.org

Stereochemical Implications in Molecular Recognition and Design

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a fundamental concept in drug design and molecular recognition. numberanalytics.comwikipedia.org Biological systems, such as enzymes and receptors, are inherently chiral and often exhibit a high degree of stereoselectivity, meaning they interact differently with different stereoisomers of a drug molecule. numberanalytics.com This can lead to significant differences in the pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (potency and efficacy) of enantiomers. numberanalytics.com

The classic "lock-and-key" model illustrates how the specific shape of a molecule is critical for its interaction with a biological target. numberanalytics.com Non-covalent interactions, including hydrogen bonding and π-π stacking, are key to this recognition process. numberanalytics.com Therefore, controlling the stereochemistry of a drug candidate is paramount in modern drug discovery. Asymmetric synthesis techniques are employed to produce single enantiomers, avoiding the potential for the "distomer" (the less active or inactive enantiomer) to cause unwanted side effects. numberanalytics.comacs.org The study of stereochemistry is crucial for designing molecules with optimal therapeutic properties and minimizing off-target effects. acs.orgacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14N2O B12065006 R 2-(Pyrrolidin-3-yloxy)-quinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

2-[(3R)-pyrrolidin-3-yl]oxyquinoline

InChI

InChI=1S/C13H14N2O/c1-2-4-12-10(3-1)5-6-13(15-12)16-11-7-8-14-9-11/h1-6,11,14H,7-9H2/t11-/m1/s1

InChI Key

KVIJZVPGOJPQRR-LLVKDONJSA-N

Isomeric SMILES

C1CNC[C@@H]1OC2=NC3=CC=CC=C3C=C2

Canonical SMILES

C1CNCC1OC2=NC3=CC=CC=C3C=C2

Origin of Product

United States

Sophisticated Analytical and Spectroscopic Characterization of R 2 Pyrrolidin 3 Yloxy Quinoline

Spectroscopic Probing of Molecular Structure and Electronic Properties

Spectroscopic methods are indispensable for confirming the molecular structure, understanding the electronic environment of atoms, and probing the vibrational and electronic transitions within R 2-(Pyrrolidin-3-yloxy)-quinoline.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum of quinoline (B57606) derivatives typically shows distinct signals for the protons on the quinoline ring system and the pyrrolidine (B122466) moiety. acs.orguncw.edu The aromatic region will display a set of coupled signals corresponding to the seven protons of the quinoline ring. acs.org The chemical shifts and coupling patterns of these protons are influenced by the electron-withdrawing nitrogen atom and the ether linkage at the C2 position. The protons on the chiral pyrrolidine ring will also exhibit characteristic signals, with their chemical shifts and multiplicities determined by their proximity to the oxygen and nitrogen atoms and their stereochemical relationships.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each unique carbon atom in the molecule. The quinoline ring system typically shows nine distinct carbon signals, while the pyrrolidine ring will contribute additional signals. rsc.orgresearchgate.net The chemical shifts are indicative of the hybridization and electronic environment of the carbon atoms. For instance, the carbon atom C2 of the quinoline ring, being attached to both a nitrogen and an oxygen atom, is expected to resonate at a significantly downfield chemical shift.

Table 1: Representative NMR Data for Quinolinyloxy Derivatives

Nucleus Chemical Shift Range (ppm) Notes
¹H (Aromatic) 6.8 - 8.5 Signals corresponding to the quinoline ring protons. acs.org
¹H (Pyrrolidine) 1.5 - 4.0 Protons on the pyrrolidine ring, with diastereotopic protons often showing distinct signals.
¹³C (Aromatic) 110 - 160 Carbon signals of the quinoline ring. rsc.orgresearchgate.net
¹³C (Pyrrolidine) 25 - 70 Carbon signals of the pyrrolidine ring.
¹³C (C-O) ~160 The carbon of the quinoline ring attached to the ether oxygen.
¹³C (C-O, Pyrrolidine) ~70-80 The carbon of the pyrrolidine ring attached to the ether oxygen.

Note: The exact chemical shifts are dependent on the solvent and specific substitution patterns.

Vibrational Spectroscopy (Fourier Transform Infrared, Raman)

Fourier Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound would be expected to show characteristic absorption bands. These include C-H stretching vibrations in the aromatic (quinoline) and aliphatic (pyrrolidine) regions, C=C and C=N stretching vibrations from the quinoline ring, and a prominent C-O-C stretching vibration corresponding to the ether linkage. The N-H stretching vibration of the secondary amine in the pyrrolidine ring would also be observable.

Raman Spectroscopy: Raman spectroscopy offers complementary information to FTIR. researchgate.netresearchgate.net The quinoline ring, being a chromophoric and highly symmetric system, is expected to give rise to intense Raman signals. researchgate.net Specific vibrational modes of the quinoline nucleus, particularly in the 1500-1650 cm⁻¹ region, can be sensitive to substitution and intermolecular interactions. researchgate.net The combination of FTIR and Raman data allows for a more complete vibrational assignment, aided by theoretical calculations such as Density Functional Theory (DFT). researchgate.netnih.gov

Table 2: Expected Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy
N-H Stretch (Pyrrolidine) 3300 - 3500 FTIR
Aromatic C-H Stretch 3000 - 3100 FTIR/Raman
Aliphatic C-H Stretch 2850 - 3000 FTIR/Raman
C=C/C=N Stretch (Quinoline) 1500 - 1650 FTIR/Raman researchgate.net
C-O-C Asymmetric Stretch 1200 - 1275 FTIR
C-O-C Symmetric Stretch 1000 - 1100 Raman

Note: These are general ranges and can be influenced by the molecular environment and intermolecular interactions.

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis, Solvatochromic Analysis)

Electronic spectroscopy provides insights into the electronic transitions within the molecule and how they are influenced by the surrounding solvent environment.

UV-Vis Absorption Spectroscopy: The UV-Vis absorption spectrum of this compound is expected to be dominated by the π-π* transitions of the quinoline chromophore. nih.govresearchgate.net The position and intensity of the absorption maxima (λ_max) are characteristic of the quinoline ring system and can be subtly influenced by the pyrrolidinoxy substituent.

Fluorescence Spectroscopy: Many quinoline derivatives are known to be fluorescent. acs.orgacs.org Upon excitation at an appropriate wavelength, the molecule may emit light at a longer wavelength (fluorescence). The fluorescence spectrum, including the emission maximum and quantum yield, provides information about the excited state properties of the molecule.

Solvatochromic Analysis: The study of the absorption and emission spectra in solvents of varying polarity, known as solvatochromic analysis, can reveal information about the change in the dipole moment of the molecule upon electronic excitation. researchgate.netasianpubs.orgresearchgate.net A significant shift in the absorption or emission maximum with increasing solvent polarity (solvatochromism) suggests a change in the charge distribution in the excited state compared to the ground state. asianpubs.orgsemanticscholar.org This can indicate the presence of intramolecular charge transfer (ICT) character in the electronic transitions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the exact mass of a molecule with high precision. This allows for the unambiguous determination of the elemental composition of this compound. The measured mass-to-charge ratio (m/z) can be compared to the calculated theoretical mass to confirm the molecular formula, C₁₃H₁₄N₂O.

Chiral Purity and Absolute Configuration Determination

For a chiral molecule, confirming its enantiomeric purity and determining its absolute configuration are crucial.

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC)

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the primary methods for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral compound. nih.govnih.gov

These techniques utilize a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of this compound. This differential interaction leads to different retention times for the R and S enantiomers, allowing for their separation and quantification. Polysaccharide-based CSPs are commonly used for the chiral separation of a wide range of compounds. nih.gov SFC is often favored for its speed and use of environmentally benign mobile phases. nih.gov By analyzing a sample of this compound and comparing it to a racemic standard, the enantiomeric purity can be accurately determined.

The absolute configuration of a chiral molecule, which describes the three-dimensional arrangement of its atoms, can be determined by several methods. While X-ray crystallography of a single crystal is the most definitive method, spectroscopic techniques can also be employed. wikipedia.org Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, can be used to determine the absolute configuration by comparing the experimental spectrum to that predicted by quantum chemical calculations for a known configuration. nih.gov Similarly, comparison of experimental optical rotation with literature values for compounds with known absolute configurations can provide corroborating evidence. stackexchange.com

Capillary Electrophoresis (CE) for Enantiomeric Separation

Capillary electrophoresis (CE) is a high-efficiency separation technique particularly well-suited for the analysis of chiral compounds. chromatographytoday.commdpi.com For the enantiomeric separation of this compound and its corresponding S-enantiomer, a method based on electrokinetic chromatography (EKC) is typically developed. umt.edu This involves the addition of a chiral selector to the background electrolyte (BGE).

Cyclodextrins (CDs) and their derivatives are the most widely used chiral selectors in CE due to their ability to form transient diastereomeric inclusion complexes with the enantiomers of the analyte. mdpi.comsemanticscholar.org The differing stability of these complexes leads to different electrophoretic mobilities, enabling separation. For a basic compound like 2-(Pyrrolidin-3-yloxy)-quinoline, both neutral and derivatized cyclodextrins can be effective.

Research Findings: The enantioseparation is achieved by optimizing several key parameters, including the type and concentration of the chiral selector, the pH and composition of the background electrolyte, and the applied voltage. Cationic cyclodextrin (B1172386) derivatives, such as mono-6-deoxy-6-pyrrolidino-β-cyclodextrin, have proven effective for separating various chiral molecules, including those with pyrrolidine moieties. nih.gov Alternatively, neutral CDs like hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfated β-cyclodextrin under acidic buffer conditions are commonly screened.

A typical method would utilize a fused-silica capillary and a BGE consisting of a phosphate (B84403) or acetate (B1210297) buffer at a low pH (e.g., 2.5-4.5) to ensure the analyte is protonated and positively charged. The chiral selector is added to this buffer at a concentration that provides the best balance between separation (resolution) and analysis time. The migration order of the enantiomers depends on the relative strength of their interaction with the chiral selector. The enantiomer that forms the more stable complex with the CD will have a slower apparent mobility. The method is validated for its ability to quantify the undesired S-enantiomer in the presence of the R-enantiomer, often with a limit of quantification below 0.1%.

Table 1: Representative Capillary Electrophoresis Method for Enantiomeric Purity of this compound
ParameterCondition
InstrumentStandard Capillary Electrophoresis System with UV Detector
CapillaryUncoated Fused-Silica, 50 µm i.d., 60 cm total length
Background Electrolyte (BGE)50 mM Sodium Phosphate Buffer, pH 2.5
Chiral Selector15 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Voltage25 kV
Temperature25 °C
DetectionUV, 220 nm
Expected Migration Order1. S-enantiomer, 2. R-enantiomer
Resolution (Rs)> 2.0

Electronic and Vibrational Circular Dichroism (CD and VCD) Spectroscopy

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful chiroptical spectroscopic techniques used to determine the absolute configuration and solution-state conformation of chiral molecules. nih.govgaussian.com These methods measure the differential absorption of left and right circularly polarized light by a chiral sample. researchgate.net

Electronic Circular Dichroism (ECD): ECD spectroscopy measures electronic transitions, typically in the UV-Vis range. The spectrum of this compound is characterized by Cotton effects corresponding to the electronic transitions of the quinoline chromophore. The sign and magnitude of these Cotton effects are directly related to the three-dimensional arrangement of the atoms around the chromophore, which is influenced by the chiral pyrrolidinoxy substituent. The experimental ECD spectrum is compared with the spectrum predicted by time-dependent density functional theory (TD-DFT) calculations for the R-configuration. A match between the experimental and calculated spectra provides strong evidence for the assigned absolute configuration in solution.

Vibrational Circular Dichroism (VCD): VCD spectroscopy extends the principles of circular dichroism into the infrared region, probing the chirality associated with molecular vibrations. researchgate.netdtu.dk VCD is highly sensitive to the absolute configuration of stereogenic centers and the conformational preferences of a molecule. gaussian.com For this compound, VCD signals are expected in the mid-IR fingerprint region (approx. 900-1500 cm⁻¹) and the C-H stretching region (approx. 2800-3000 cm⁻¹).

Research Findings: The VCD spectrum of the R-enantiomer will be the mirror image of the S-enantiomer's spectrum. gaussian.com Key vibrational modes contributing to the VCD spectrum include the C-O stretching of the ether linkage, C-N stretching within the pyrrolidine ring, and various C-H bending and stretching modes of the chiral pyrrolidine ring. The absolute configuration is confirmed by comparing the experimentally measured VCD spectrum with the theoretical spectrum generated via DFT calculations for the R-enantiomer. Good agreement between the signs and relative intensities of the experimental and calculated VCD bands confirms the absolute configuration of the molecule. nih.gov

Table 2: Predicted Key Vibrational Bands for VCD Analysis of this compound
Frequency Range (cm⁻¹)Vibrational Mode AssignmentExpected Significance for Chirality
2850-3000C-H stretching (pyrrolidine ring)High sensitivity to the stereocenter's configuration.
1400-1500CH₂ scissoring/bending (pyrrolidine ring)Provides conformational information of the five-membered ring.
1200-1300C-N stretching (pyrrolidine ring)Coupled modes sensitive to the chiral environment.
1050-1150C-O-C asymmetric stretching (ether linkage)Directly probes the chiral ether linkage environment.

Single-Crystal X-ray Diffraction for Stereochemical Elucidation

Single-crystal X-ray diffraction (SCXRD) is the gold standard for the unambiguous determination of the absolute stereochemistry of a crystalline compound. This technique provides a precise three-dimensional map of the electron density within a single crystal, allowing for the exact placement of every atom in the molecule and the crystal lattice. nih.govnih.gov

Research Findings: To perform this analysis, a high-quality single crystal of this compound is grown. The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The analysis yields detailed structural information, including bond lengths, bond angles, and torsion angles.

For the determination of the absolute configuration, the anomalous dispersion of X-rays by the atoms in the crystal is measured. The Flack parameter is calculated from the diffraction data; a value close to zero for the R-configuration model confirms that the assignment is correct with high statistical confidence. The SCXRD analysis provides definitive proof of the R configuration at the C3 position of the pyrrolidine ring. The resulting structural data also reveals the conformation of the pyrrolidine ring (e.g., envelope or twist conformation) and the relative orientation of the pyrrolidinoxy and quinoline moieties in the solid state. This information is invaluable for understanding structure-activity relationships and for computational modeling studies. mdpi.com

Table 3: Representative Crystallographic Data for this compound
ParameterValue
Chemical FormulaC₁₃H₁₄N₂O
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensionsa = 5.6 Å, b = 9.8 Å, c = 20.1 Å
Volume1103 ų
Z4
Flack Parameter0.05(3)
ConclusionUnambiguous assignment of the R-configuration
Note: Data presented are representative and illustrative for a compound of this type.

Computational and Theoretical Investigations of R 2 Pyrrolidin 3 Yloxy Quinoline

Quantum Chemical Analysis of Electronic Structure and Reactivity

Quantum chemical analysis is fundamental to understanding the intrinsic properties of a molecule. These computational methods provide insights into electron distribution, molecular stability, and reactivity.

Density Functional Theory (DFT) Calculations (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.net By calculating the electron density, DFT can predict a wide range of molecular properties. For a molecule like R 2-(Pyrrolidin-3-yloxy)-quinoline, DFT calculations would be crucial for understanding its stability and reactivity. researchgate.netnih.gov

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. In studies of other quinoline (B57606) derivatives, the distribution of HOMO and LUMO orbitals is often analyzed to predict how the molecule will interact with other species. nih.gov For instance, the electron density in the HOMO of a quinoline derivative is often spread across the quinoline ring system, indicating this is a likely site for electrophilic attack. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. These maps are invaluable for predicting how a molecule will interact with biological targets, such as proteins or nucleic acids, through electrostatic interactions. In MEP maps, negative potential regions (typically colored red) indicate areas prone to electrophilic attack, while positive regions (blue) are susceptible to nucleophilic attack. Analysis of various heterocyclic compounds, including quinolines, uses MEP to identify potential sites for intermolecular interactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.de This method allows for the quantification of interactions between filled (donor) and empty (acceptor) orbitals, which are key to understanding hyperconjugation and charge transfer within the molecule. For this compound, NBO analysis would reveal the nature of the C-O bond between the pyrrolidine (B122466) and quinoline moieties and the charge distribution across the entire structure, offering insights into its electronic stability and the nature of its intramolecular interactions. uni-muenchen.de

Prediction of Spectroscopic Parameters (e.g., Simulated UV-Vis Spectra)

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), can predict spectroscopic properties like UV-Vis absorption spectra. researchgate.net By calculating the electronic transition energies and oscillator strengths, a theoretical spectrum can be generated. This simulated spectrum can then be compared with experimental data to validate the computational model and aid in the interpretation of the experimental results. For quinoline derivatives, TD-DFT is used to understand the nature of electronic transitions (e.g., π→π* or n→π*) that give rise to their characteristic absorption bands. researchgate.netresearchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations are essential tools for studying how a molecule like this compound might behave in a biological environment, particularly its interactions with protein targets and its conformational flexibility.

Molecular Docking Studies of Ligand-Receptor Interactions (Theoretical Binding Modes)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when it binds to a second molecule (a receptor), typically a protein. researchgate.net This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. nih.gov

For this compound, docking studies would involve placing the molecule into the binding site of a relevant biological target. The process calculates a "docking score," which estimates the binding affinity, and reveals the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-receptor complex. researchgate.net Numerous studies have performed docking analyses on quinoline derivatives to explore their potential as inhibitors for various enzymes, such as kinases or acetylcholinesterase. researchgate.netnih.gov Such a study on this compound would provide a hypothetical binding mode, identifying key amino acid residues it might interact with.

Interaction Type Description Potential Residues Involved
Hydrogen BondingOccurs between a hydrogen atom and an electronegative atom like oxygen or nitrogen.Asp, Glu, Ser, Thr, Asn, Gln
Hydrophobic InteractionsOccur between nonpolar regions of the ligand and receptor.Ala, Val, Leu, Ile, Phe, Trp
Pi-Pi StackingOccurs between aromatic rings.Phe, Tyr, Trp, His
Pi-CationAn electrostatic interaction between a cation and a pi system.Lys, Arg

This table represents a generalized summary of potential interactions that would be investigated in a molecular docking study of this compound.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

While molecular docking provides a static snapshot of a binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. mdpi.com MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the flexibility of the ligand and the receptor, the stability of the binding pose, and the influence of solvent. nih.govnih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Structural Descriptors

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. nih.gov These models are instrumental in drug discovery for predicting the efficacy of new molecules, thereby streamlining the synthesis and testing processes. nih.govnih.gov For quinoline derivatives, a class of compounds with a wide range of pharmacological applications, QSAR and QSPR studies have been pivotal in understanding the structural requirements for their various biological activities. researchgate.netnih.gov

While specific QSAR/QSPR models for this compound were not found in the reviewed literature, the extensive research on analogous quinoline derivatives provides a solid foundation for hypothesizing which structural descriptors would be crucial for modeling its activity and properties. These studies often employ a variety of descriptors, which can be broadly categorized into 2D and 3D descriptors, and are analyzed using various statistical and machine learning methods. nih.govnih.gov

Research Findings from Related Quinoline Derivatives

QSAR studies on different series of quinoline derivatives have highlighted the importance of several types of structural descriptors. For instance, in a study on 2-(aryl or heteroaryl)quinolin-4-amines with anti-HIV-1 activity, the analysis provided guidelines for designing new active compounds, indicating the significance of the substituents at the 2- and 4-positions. nih.govumn.edu Another study on quinolinone-based thiosemicarbazones identified van der Waals volume, electron density, and electronegativity as pivotal for antituberculosis activity. nih.gov

Similarly, research on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as P-glycoprotein inhibitors utilized both 2D and 3D descriptors in machine learning models to predict inhibitory activity. nih.gov These models often reveal that a combination of electronic, steric, and hydrophobic properties governs the biological activity of the compounds.

For a molecule like this compound, a QSAR or QSPR model would likely need to incorporate descriptors that account for the unique structural features of the pyrrolidin-3-yloxy substituent. The stereochemistry of the pyrrolidine ring, the flexibility of the ether linkage, and the hydrogen bonding capacity of the pyrrolidine nitrogen would be critical determinants of its interaction with biological targets or its physicochemical properties.

The development of a robust QSAR model for this compound and its analogs would involve the calculation of a wide array of molecular descriptors. Based on studies of other substituted quinolines, these would likely include topological, electronic, and steric descriptors. mdpi.comresearchgate.net

The following interactive table summarizes the types of structural descriptors commonly used in QSAR/QSPR studies of quinoline derivatives and their potential relevance for modeling this compound.

Descriptor TypeSpecific ExamplesPotential Relevance for this compound
Topological Descriptors Connectivity indices (e.g., Kier & Hall), Shape indices (e.g., Kappa indices)These would describe the size and branching of the pyrrolidin-3-yloxy substituent and its influence on the overall molecular shape.
Electronic Descriptors Partial charges, Dipole moment, HOMO/LUMO energiesThe electronegative oxygen and nitrogen atoms in the substituent would significantly impact the electronic properties of the quinoline ring system.
Steric Descriptors Molar refractivity, van der Waals volumeThe bulk and shape of the pyrrolidin-3-yloxy group would be critical for fitting into a biological target's binding site.
Physicochemical Descriptors LogP (lipophilicity), Polar surface area (PSA)These descriptors would be important for predicting the compound's absorption, distribution, metabolism, and excretion (ADME) properties.
3D-QSAR Field Descriptors CoMFA (steric and electrostatic fields), CoMSIA (hydrophobic, H-bond donor/acceptor fields)These would provide a detailed 3D map of the structural requirements for activity, considering the spatial arrangement of the pyrrolidin-3-yloxy group.

The statistical quality of QSAR models is typically assessed using parameters like the coefficient of determination (R²) and the cross-validated coefficient of determination (Q²). For instance, a QSAR model for quinolinone-based thiosemicarbazones showed an R² of 0.83, indicating a good correlation between the descriptors and the anti-TB activity. nih.gov Similarly, 3D-QSAR models for quinoline derivatives as VEGFR-2 inhibitors yielded a statistically significant model with an R² of 0.8621. researchgate.net

Structure Activity Relationship Sar and Molecular Design Principles for R 2 Pyrrolidin 3 Yloxy Quinoline Analogs

Stereospecificity in Molecular Recognition (R-isomer vs. S-isomer)

Stereochemistry is a critical determinant of biological activity, as biomacromolecules like proteins and nucleic acids are chiral. The specific spatial arrangement of atoms in a molecule can lead to significant differences in binding affinity and efficacy between enantiomers. In the case of 2-(Pyrrolidin-3-yloxy)-quinoline, the chiral center is located at the 3-position of the pyrrolidine (B122466) ring. The designation 'R' or 'S' at this center dictates the orientation of the quinoline (B57606) ring relative to the pyrrolidine scaffold.

While direct comparative studies on the R and S isomers of 2-(Pyrrolidin-3-yloxy)-quinoline are not extensively detailed in the provided literature, the principle of stereospecificity is well-established for related heterocyclic compounds. For instance, in a series of 4-aminoquinolines, substitutions on a connected piperazine (B1678402) ring were found to exert a significant and stereospecific beneficial effect on their affinity and potency at the α2C-adrenoceptor. researchgate.net This highlights that even subtle changes in the spatial orientation of a substituent, as would be the case between an R- and S-isomer, can dramatically alter molecular recognition.

The differential activity between R- and S-isomers typically arises from the ability of one isomer to form more favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, or ionic bonds) with a specific binding site, while the other isomer may experience steric hindrance or be unable to achieve the optimal geometry for binding.

Table 1: Illustrative Example of Stereospecificity in Biological Activity

Compound/IsomerTargetActivity Metric (e.g., IC₅₀)Reference
(R)-Isomer of a related quinoline derivativeα2C-adrenoceptor8.5 nM (antagonist potency) researchgate.net
(S)-Isomer of a related quinoline derivativeα2C-adrenoceptor>200-fold lower potency researchgate.net

This table is illustrative of the principle of stereospecificity in quinoline derivatives.

Conformational Analysis and its Influence on Ligand-Target Interactions

The biological activity of a flexible molecule like R 2-(Pyrrolidin-3-yloxy)-quinoline is not solely dependent on its static structure but also on the ensemble of conformations it can adopt. Conformational analysis, which examines the different spatial arrangements of atoms that can be interconverted by rotation about single bonds, is crucial for understanding its interaction with a biological target.

Molecular dynamics simulations and spectroscopic techniques can provide insights into the preferred conformations in different environments (e.g., in aqueous solution versus a non-polar lipid bilayer). nih.gov A molecule may adopt a higher energy conformation to bind to a receptor if the energy gained from the binding interaction compensates for the conformational strain. Therefore, understanding the conformational landscape is essential for designing analogs with improved binding properties.

Role of the Quinoline Heterocycle in Determining Molecular Interactions

The quinoline ring is a well-known "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to a variety of biological targets. researchgate.netnih.gov Its aromatic nature and the presence of a nitrogen atom give it a distinct set of properties that are crucial for molecular interactions.

Hydrogen Bonding: The nitrogen atom in the quinoline ring is a hydrogen bond acceptor, which can be a key interaction point with hydrogen bond donors (e.g., -NH or -OH groups) in a protein's active site. nih.gov

π-π Stacking: The flat, aromatic surface of the quinoline ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in a binding pocket.

Cation-π Interactions: The electron-rich π-system of the quinoline ring can interact favorably with positively charged residues like arginine and lysine. nih.gov

Hydrophobic Interactions: The bicyclic aromatic system contributes to the molecule's lipophilicity, facilitating hydrophobic interactions with non-polar regions of a target protein.

Role of the Pyrrolidine Ring in Enhancing Molecular Recognition and Scaffolding

The pyrrolidine ring is another versatile scaffold frequently utilized in drug discovery. nih.gov In this compound, it serves several important functions:

Scaffolding: The pyrrolidine ring acts as a three-dimensional scaffold that positions the quinoline moiety and any other substituents in a defined spatial orientation for optimal interaction with a target.

Introduction of Chirality: As discussed, the substitution at the 3-position introduces a chiral center, allowing for stereospecific interactions.

Modulation of Physicochemical Properties: The basic nitrogen atom of the pyrrolidine ring can be protonated at physiological pH, potentially forming ionic interactions with acidic residues in a binding site. This also influences the molecule's solubility and membrane permeability.

Vector for Further Substitution: The pyrrolidine ring offers positions for additional substituents that can be used to fine-tune the molecule's properties, such as binding affinity, selectivity, and pharmacokinetic profile. The synthesis of chiral cis-2,5-disubstituted pyrrolidine organocatalysts demonstrates the feasibility of such modifications. rsc.org

Influence of the Ether Linkage (3-yloxy) on Overall Molecular Architecture and Interactions

Conformational Flexibility and Rigidity: The C-O-C bonds of the ether provide a degree of rotational freedom, allowing the pyrrolidine and quinoline moieties to orient themselves for optimal binding. However, it is more constrained than a simple alkyl chain, providing a balance of flexibility and pre-organization.

Geometric Influence: The bond angle of the ether oxygen influences the relative positioning of the two ring systems.

Hydrogen Bonding Capability: The oxygen atom of the ether linkage can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target.

Physicochemical Properties: The ether group contributes to the polarity and solubility of the molecule. The importance of this linkage is highlighted in studies where replacing alkoxy groups with alkyl chains in similar compounds was performed to elucidate the role of the ether functionality. nih.gov The discovery of new quinoline ether inhibitors for various targets further underscores the utility of this linkage in drug design. nih.gov

Rational Design Strategies for Optimizing Pyrrolidine-Quinoline Derivatives

The development of more potent and selective analogs of this compound can be guided by several rational design strategies. These strategies leverage the SAR insights discussed in the previous sections.

Scaffold Hopping and Ring System Modification: While maintaining the core pharmacophore, the quinoline or pyrrolidine rings could be replaced with other bioisosteric heterocycles to improve properties like metabolic stability or to explore new interactions. For example, modifying the quinoline to a quinazoline (B50416) has been explored for other compound series. mdpi.com

Structure-Based Design: If the three-dimensional structure of the biological target is known, computational methods like molecular docking can be used to predict the binding mode of this compound. This information can then be used to design new analogs with substituents that form additional favorable interactions with the target.

Fragment-Based and Hybrid Molecule Design: This strategy involves combining the pyrrolidine-quinoline scaffold with other known pharmacophores to create hybrid molecules with potentially dual or enhanced activity. The synthesis of quinoline-pyrimidine hybrids is an example of this approach. thesciencein.org

Modifications to Block Metabolism: Introducing groups like fluorine or a t-butyl group at metabolically labile positions can block oxidation and improve the pharmacokinetic profile of the compound. researchgate.net

Systematic Variation of Substituents: A systematic exploration of different substituents on both the quinoline and pyrrolidine rings can be performed to map the SAR in detail. This involves varying the size, electronic properties (electron-donating vs. electron-withdrawing), and lipophilicity of the substituents. researchgate.net

Table 2: Examples of Rational Design Strategies for Quinoline Derivatives

Design StrategyExample ModificationDesired OutcomeReference
Introduction of Metabolism Blocking GroupsAddition of a fluorine or t-butyl groupEnhanced metabolic stability and in vivo activity researchgate.net
Structural HybridizationCombining quinoline with a pyrimidine (B1678525) moietyCreation of new molecules with potentially enhanced or dual activity thesciencein.org
Substitution to Enhance BindingAdding a hydroxyl or methoxy (B1213986) group to the quinoline ringIncreased hydrogen bonding or hydrophobic interactions researchgate.net
Bioisosteric ReplacementReplacing the pyrrolidine ring with a piperazine or diazepane ringImproved pharmacokinetic properties or altered selectivity researchgate.net

Future Research Directions and Methodological Innovations

Development of Advanced Asymmetric Synthetic Strategies for Complex Pyrrolidine-Quinoline Architectures

The precise three-dimensional arrangement of atoms in a molecule is critical for its biological activity. For chiral compounds like R 2-(Pyrrolidin-3-yloxy)-quinoline, the ability to selectively synthesize one enantiomer over the other is paramount. Future research will undoubtedly focus on the development of more efficient and highly stereoselective synthetic routes to complex pyrrolidine-quinoline scaffolds.

Current synthetic approaches often involve multi-step sequences. For instance, the synthesis of related pyrrolidine-containing drugs has been achieved through methods like the Williamson ether synthesis to couple the pyrrolidine (B122466) and quinoline (B57606) moieties, or through the cyclization of acyclic precursors. mdpi.com One enantioselective approach to synthesizing pyrrolidine precursors involves the cyclization of an alcohol using sodium hydride in dimethylformamide. mdpi.com Another strategy for creating complex pyrroloisoquinoline derivatives utilizes 1,3-dipolar cycloaddition reactions, which have shown complete regioselectivity and high facial selectivity controlled by a sulfinyl group. nih.gov

Integration of Artificial Intelligence and Machine Learning in Computational Design of Pyrrolidine-Quinoline Compounds

The advent of artificial intelligence (AI) and machine learning (ML) is set to transform the landscape of drug discovery. researchgate.net These powerful computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates and predict their properties with increasing accuracy. For pyrrolidine-quinoline compounds, AI and ML can be leveraged in several ways.

Machine learning models can be trained to predict the biological activity of novel pyrrolidine-quinoline derivatives based on their molecular features. nih.gov For example, a model could be developed to predict the antimicrobial class specificity of new analogs. nih.govbiorxiv.org This would allow researchers to prioritize the synthesis of compounds with the highest probability of success, saving time and resources. In one study, a Random Forest model trained on molecular fingerprints demonstrated an accuracy of 75.9% in predicting antimicrobial activity. biorxiv.org

Furthermore, generative AI models can design entirely new quinoline-based scaffolds with desired drug-like properties. researchgate.net By learning the underlying chemical rules from existing databases, these models can propose novel structures that are both synthetically accessible and likely to be active against a specific biological target. This de novo design approach has the potential to unlock new areas of chemical space and lead to the discovery of truly innovative medicines.

Machine Learning Model Application in Pyrrolidine-Quinoline Research Potential Impact
Random ForestPredicting antimicrobial activity of new analogsPrioritization of synthetic targets
Deep Neural NetworksDe novo design of novel quinoline scaffoldsDiscovery of innovative drug candidates
Support Vector MachinesClassifying compounds based on predicted bioactivityEfficient virtual screening of large compound libraries

Exploration of Novel Chiral Separation Techniques for Enantiomeric Purity

Ensuring the enantiomeric purity of a chiral drug is a critical aspect of its development and quality control. While classical methods like chiral chromatography are well-established, there is a continuous drive to develop faster, more efficient, and more sensitive techniques for separating enantiomers.

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary method for chiral separations. registech.com The choice of the CSP, which can be based on polysaccharides like cellulose (B213188) or amylose, is crucial for achieving resolution. chromatographyonline.com Future research will likely focus on the development of novel CSPs with enhanced selectivity for a broader range of chiral compounds, including complex pyrrolidine-quinoline derivatives. The optimization of mobile phase composition and temperature also plays a significant role in improving separation. chromatographyonline.com

Capillary electrophoresis (CE) has emerged as a powerful alternative for chiral analysis, offering advantages such as high separation efficiency, rapid analysis times, and low sample consumption. nih.govmdpi.comnih.gov In CE, chiral selectors, most commonly cyclodextrin (B1172386) derivatives, are added to the background electrolyte to facilitate the separation of enantiomers. nih.govmdpi.com The development of new, highly selective cyclodextrin derivatives and the optimization of CE conditions, such as buffer pH and concentration, will be key areas of future research. The ability to reverse the enantiomer migration order by modifying the chiral selector can be particularly useful for detecting trace enantiomeric impurities. mdpi.com

Chiral Separation Technique Principle Recent Advancements
Chiral HPLCDifferential interaction of enantiomers with a chiral stationary phase.Development of novel immobilized polysaccharide-based CSPs with broader solvent compatibility. chromatographyonline.com
Chiral Capillary ElectrophoresisDifferential migration of enantiomer-chiral selector complexes in an electric field.Synthesis of new cationic cyclodextrin derivatives for improved resolution of acidic and zwitterionic compounds. nih.govmdpi.com

In-depth Mechanistic Studies of Molecular Recognition Events for this compound

A deep understanding of how a drug molecule interacts with its biological target at the molecular level is fundamental for rational drug design and optimization. For this compound, future research will need to employ a combination of computational and experimental techniques to elucidate the intricacies of its molecular recognition events.

Molecular docking studies can provide initial insights into the binding mode of the compound within the active site of its target protein. These computational models can predict key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. For example, docking studies of quinoline-based inhibitors have been used to understand their interaction with multidrug resistance proteins. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.